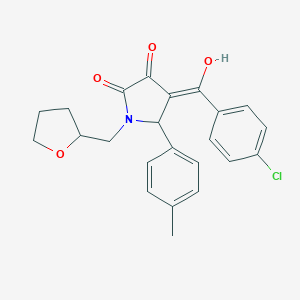![molecular formula C19H22N2O4 B266954 N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B266954.png)
N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide, commonly known as AEBSF, is a synthetic compound that belongs to the class of serine protease inhibitors. It is widely used in scientific research for its ability to inhibit serine proteases, which are enzymes that play a crucial role in various physiological processes.
Mécanisme D'action
AEBSF works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. It forms a covalent bond with the serine residue in the active site, which prevents the protease from catalyzing its substrate. AEBSF has been shown to be a competitive inhibitor of serine proteases, meaning that it competes with the substrate for binding to the active site.
Biochemical and Physiological Effects
AEBSF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood coagulation, inflammation, and fibrinolysis. AEBSF has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
AEBSF has several advantages for lab experiments. It is a highly specific inhibitor of serine proteases, which allows researchers to selectively inhibit the activity of these enzymes. It is also stable and easy to use, making it a popular choice for various applications. However, AEBSF has some limitations, such as its irreversible binding to serine proteases, which makes it unsuitable for some applications. In addition, its inhibitory activity may vary depending on the type of protease and the experimental conditions.
Orientations Futures
There are several future directions for the use of AEBSF in scientific research. One area of interest is the development of new inhibitors based on the structure of AEBSF. Researchers are also investigating the use of AEBSF in the treatment of various diseases, such as cancer and inflammation. In addition, there is ongoing research into the mechanism of action of AEBSF and its interactions with other proteins and enzymes.
Conclusion
In conclusion, AEBSF is a synthetic compound that is widely used in scientific research as a serine protease inhibitor. It has various applications in protein purification, enzyme assays, and cell culture studies. AEBSF works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. It has several biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. AEBSF has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of AEBSF in scientific research, including the development of new inhibitors and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
AEBSF is synthesized through a multi-step process involving the reaction of 4-nitrophenyl chloroformate with N-acetyl-4-aminophenol, followed by the reaction of the resulting compound with 4-(2-ethoxyethoxy)aniline. The final product is obtained through the reaction of the intermediate compound with benzoyl chloride. The synthesis method of AEBSF has been optimized to ensure high yield and purity.
Applications De Recherche Scientifique
AEBSF is widely used in scientific research as a serine protease inhibitor. It has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. AEBSF is used in various applications, such as protein purification, enzyme assays, and cell culture studies. It is also used in the study of various diseases, including cancer, inflammation, and cardiovascular diseases.
Propriétés
Nom du produit |
N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide |
|---|---|
Formule moléculaire |
C19H22N2O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)-4-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-3-24-12-13-25-18-10-4-15(5-11-18)19(23)21-17-8-6-16(7-9-17)20-14(2)22/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
UZPVXBFVEYPCQD-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)

![1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266893.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)
![3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266897.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B266901.png)